molecular formula C17H28O3 B14225881 Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal CAS No. 820239-02-9

Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal

Cat. No.: B14225881
CAS No.: 820239-02-9
M. Wt: 280.4 g/mol
InChI Key: QBHDVNKTICACSF-UHFFFAOYSA-N
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Description

Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal, also known as farnesyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a colorless to light yellow liquid with a floral aroma. This compound is commonly found in nature and is used in various applications, including as a fragrance ingredient in perfumes and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl acetate can be synthesized through the esterification of farnesol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Farnesol+Acetic AcidFarnesyl Acetate+Water\text{Farnesol} + \text{Acetic Acid} \rightarrow \text{Farnesyl Acetate} + \text{Water} Farnesol+Acetic Acid→Farnesyl Acetate+Water

Industrial Production Methods

In industrial settings, farnesyl acetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high production efficiency .

Chemical Reactions Analysis

Types of Reactions

Farnesyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Farnesyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its role in biological processes, including cell signaling and growth.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mechanism of Action

Farnesyl acetate exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the farnesylation process, which is crucial for the post-translational modification of proteins. This modification affects protein localization and function, influencing cellular processes such as signal transduction and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Farnesyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts. Its floral aroma and use in fragrances also set it apart from similar compounds .

Properties

CAS No.

820239-02-9

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal

InChI

InChI=1S/C15H24O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h7,9,11-12H,5-6,8,10H2,1-4H3;1H3,(H,3,4)

InChI Key

QBHDVNKTICACSF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C.CC(=O)O

Origin of Product

United States

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